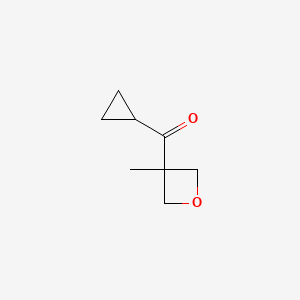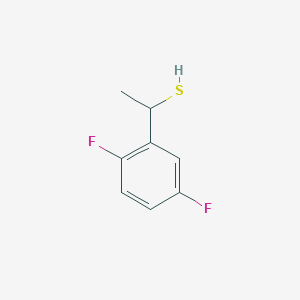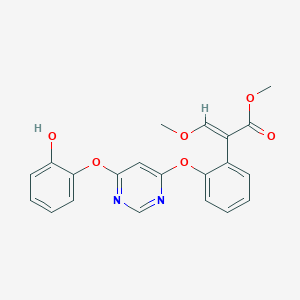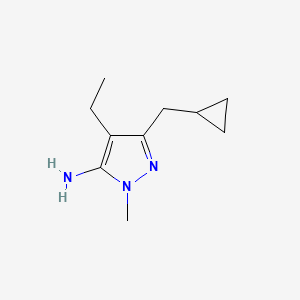
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol is an organic compound that features a pyridine ring substituted with a tert-butyl group and a phenylmethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol typically involves the reaction of 4-(tert-butyl)pyridine with benzaldehyde under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic addition of the pyridine to the aldehyde group, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The tert-butyl group or the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce a secondary alcohol.
Wissenschaftliche Forschungsanwendungen
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which (4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyl)pyridine: Similar in structure but lacks the phenylmethanol moiety.
Phenylmethanol: Contains the phenylmethanol group but lacks the pyridine ring.
4-(tert-Butyl)benzyl alcohol: Similar but with a benzyl alcohol group instead of the pyridine ring.
Uniqueness
(4-(tert-Butyl)pyridin-2-yl)(phenyl)methanol is unique due to the combination of the tert-butyl group, pyridine ring, and phenylmethanol moiety, which imparts distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C16H19NO |
|---|---|
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
(4-tert-butylpyridin-2-yl)-phenylmethanol |
InChI |
InChI=1S/C16H19NO/c1-16(2,3)13-9-10-17-14(11-13)15(18)12-7-5-4-6-8-12/h4-11,15,18H,1-3H3 |
InChI-Schlüssel |
PACNMIHXYWBCJS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=NC=C1)C(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-[(2-hydroxy-5-methoxyphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13081916.png)
![N-[1-(2-fluorophenyl)ethyl]cyclopentanamine](/img/structure/B13081932.png)

![3-[(3-Methylbutan-2-yl)oxy]azetidine](/img/structure/B13081936.png)

